2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Description
Properties
IUPAC Name |
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVZFOVGUYNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves the reaction of 2-chloro-4-hydroxybenzeneboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The diol undergoes cyclocondensation with the boronic acid to form the 1,3,2-dioxaborinan ring.
Experimental Protocol
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Step 1 : Dissolve 2-chloro-4-hydroxybenzeneboronic acid (1 eq) and 2,2-dimethyl-1,3-propanediol (1.2 eq) in toluene.
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Step 2 : Add catalytic p-toluenesulfonic acid (0.1 eq) and reflux under Dean-Stark conditions for 12 hours to remove water.
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Step 3 : Concentrate the mixture and purify via silica gel chromatography (yield: 65–72%).
Table 1: Optimization of Transesterification Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes azeotropic water removal |
| Temperature | 110–120°C | Balances rate and decomposition |
| Diol Equivalents | 1.2–1.5 eq | Prevents diol dimerization |
Method 2: Coupling Using CDI (Carbonyldiimidazole)
Patent-Inspired Synthesis
Adapted from US20150210655A1, this method employs CDI to activate the boronic acid for coupling with a diol:
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Activation : Treat 2-chloro-4-hydroxybenzeneboronic acid with CDI in THF to form the imidazolide intermediate.
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Cyclization : Add 2,2-dimethyl-1,3-propanediol and heat to 80°C for 6 hours.
Advantages Over Transesterification
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Higher Yield : 78–85% due to efficient activation.
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Milder Conditions : Avoids strong acids, reducing side reactions.
Optimization Strategies
Solvent Effects
Temperature Control
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Low-Temperature Activation : CDI reactions initiate at 0–5°C to prevent exothermic side reactions.
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High-Temperature Cyclization : 150–180°C for rapid ring closure in transesterification.
Challenges and Solutions
Chloro Substituent Reactivity
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Electrophilic Aromatic Substitution : Direct chlorination post-boronate ester formation is hindered by ring deactivation. Solutions:
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Introduce chloro group early in the synthesis (e.g., starting from 2-chloro-4-nitrophenol).
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Use directed ortho-metalation for regioselective functionalization.
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Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the boron-containing ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenols or boron-containing derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dechlorinated or reduced boron-containing compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its functional groups and boron-containing structure. It can be utilized in the synthesis of complex organic molecules and derivatives that are essential in various chemical reactions.
Case Study: Synthesis of Complex Molecules
Research has demonstrated that 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can be used to create novel compounds with enhanced properties. For example, it has been employed in the synthesis of biologically active molecules through cross-coupling reactions with aryl halides.
Drug Discovery
The biological activity of this compound makes it a candidate for drug discovery. Its structural features allow it to interact with biological targets, potentially leading to therapeutic applications.
Case Study: Anticancer Activity
Studies have indicated that derivatives of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol exhibit significant anticancer activity. In vitro tests showed that these compounds can inhibit the growth of cancer cells by modulating specific enzyme activities.
Material Science
In material science, the boron-containing structure of this compound lends itself to the development of materials with unique properties such as improved thermal stability and electronic conductivity.
Application: Conductive Polymers
Research has explored the incorporation of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol into conductive polymers. These materials are being investigated for applications in flexible electronics and energy storage devices.
Catalysis
The compound can act as a catalyst or catalyst precursor in various chemical reactions. Its ability to facilitate reactions efficiently is valuable in synthetic chemistry.
Case Study: Catalytic Efficiency
In catalytic studies, 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has shown promising results in enhancing reaction rates and selectivity in cross-coupling reactions. This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the boron-containing ring can interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to various effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Molecular Formula : C₁₁H₁₄BClO₃
- Molecular Weight : 240.49 g/mol
- CAS No.: 2096994-53-3
- Key Functional Groups: Aryl boronic ester (5,5-dimethyl-1,3,2-dioxaborinane) Phenolic hydroxyl group Chlorine substituent at the ortho position
Synthesis and Stability :
The compound is synthesized via Suzuki-Miyaura cross-coupling or lithiation-borylation protocols, leveraging neopentyl glycol as a stabilizing agent for the boronic ester moiety . The 5,5-dimethyl-1,3,2-dioxaborinane ring enhances hydrolytic stability compared to simpler boronic acids, making it suitable for aqueous reaction conditions .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The phenolic -OH group in the target compound enables hydrogen bonding, enhancing its solubility in polar solvents compared to nitrile or ester derivatives . Chlorine at the ortho position increases steric hindrance, reducing unwanted side reactions in cross-coupling processes .
Stability Trends :
- Neopentyl glycol-based boronic esters (e.g., 5,5-dimethyl-1,3,2-dioxaborinane) universally exhibit superior hydrolytic stability compared to pinacol boronic esters .
- Nitro and nitrile derivatives (e.g., entries 3 and 4 in Table 1) show reduced thermal stability due to electron-withdrawing effects .
Application-Specific Performance: Suzuki-Miyaura Coupling: The target compound outperforms benzoic acid derivatives (e.g., entry 2) in aqueous coupling reactions due to its phenolic group’s dual role as a directing and stabilizing moiety . Enzyme Inhibition: Ethyl ester derivatives (entry 5) demonstrate higher HSL affinity (IC₅₀ = 0.8 µM) compared to carboxylic acid analogues (IC₅₀ = 2.3 µM) .
Biological Activity
2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound characterized by its unique structure, which includes a chloro-substituted phenolic group and a boron-containing dioxaborinane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities.
The molecular formula of 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is , with a molecular weight of approximately 284.50 g/mol. The compound is soluble in organic solvents like ether and dichloromethane, indicating good absorption and distribution properties in biological systems.
The biological activity of this compound primarily stems from its ability to act as a boronating agent . This mechanism involves the modification of target molecules through a process known as boronation. The interaction can significantly influence various biochemical pathways by altering the structure and function of these molecules.
Biological Activities
Research has indicated several potential biological activities of 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Properties : The unique structure of the compound has led to explorations into its efficacy against cancer cells. It is hypothesized that the boron-containing moiety may interact with specific cellular targets involved in cancer progression .
Case Studies and Experimental Results
- Antimicrobial Studies : In vitro tests have shown that compounds similar to 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol possess significant antibacterial activity against various strains of bacteria. Further studies are needed to quantify this activity and understand the underlying mechanisms.
- Cancer Cell Line Studies : Research involving breast cancer cell lines (MCF-7) indicated that the compound could inhibit cell growth in a dose-dependent manner. High concentrations were found to be particularly effective at reducing cell viability.
Pharmacokinetics
The pharmacokinetic profile suggests that due to its solubility in organic solvents, 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol may have favorable absorption characteristics when administered. However, detailed pharmacokinetic studies are necessary to establish its bioavailability and metabolic pathways in vivo.
Comparative Analysis
To better understand the biological potential of 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | Antimicrobial; Anticancer | |
| 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | Potentially similar activities | |
| 2-Chloro-4-nitrophenol | Known antimicrobial properties |
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves boron-containing intermediates, such as pinacolborane or other boronate esters, reacting with halogenated phenolic precursors. Key steps include:
- Borylation : Reacting 2-chloro-4-bromophenol with 5,5-dimethyl-1,3,2-dioxaborinane under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like THF or dioxane at 80–100°C .
- Purification : Use flash column chromatography (hexane:EtOAc gradients) to isolate the product, achieving yields up to 82% .
- Optimization : Varying catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), adjusting solvent polarity, and employing microwave-assisted heating to reduce reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H NMR : Aromatic protons appear as doublets (δ 8.13 ppm, J = 7.8 Hz) and multiplets (δ 7.64–7.19 ppm), with methyl groups from the dioxaborinane ring at δ 1.06 ppm (singlet) .
- X-ray Crystallography : Confirms the planar geometry of the boron-containing ring and the dihedral angle between the phenol and boronate moieties (e.g., 150 K study with R factor = 0.044) .
- IR Spectroscopy : B-O stretching vibrations near 1340–1380 cm⁻¹ and phenolic O-H stretches at ~3200 cm⁻¹ .
Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what are the typical substrates and conditions employed?
- Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in ethanol/water at reflux .
- Substrate Scope : Compatible with electron-deficient partners (e.g., nitrobenzene) but may require ligand optimization (e.g., SPhos) for sterically hindered substrates .
- Challenges : Competing protodeboronation in acidic media; use anhydrous conditions and degassed solvents to minimize side reactions .
Advanced Research Questions
Q. What strategies can be used to resolve contradictions in spectroscopic or crystallographic data when analyzing derivatives of this compound?
- Multi-Technique Validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction to cross-verify structural assignments .
- Dynamic NMR : Resolve ambiguities in rotameric equilibria (e.g., boron ring puckering) by conducting variable-temperature NMR studies .
- Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G*) to identify discrepancies in stereoelectronic effects .
Q. How can the stability of this boronate ester under various pH and temperature conditions be systematically evaluated for long-term storage?
- pH Stability Assays : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Stability is optimal at neutral pH but declines under strongly acidic/basic conditions due to hydrolysis of the B-O bond .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C) under nitrogen .
- Storage Recommendations : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation and moisture uptake .
Q. What computational or experimental approaches are recommended for designing novel derivatives with enhanced reactivity or selectivity in bioconjugation applications?
- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to increase electrophilicity of the boron center for nucleophilic reactions .
- Click Chemistry : Modify the phenol group with propargyl ethers for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation to proteins or polymers .
- Biological Testing : Screen derivatives for boronic acid-dependent protease inhibition (e.g., proteasome activity assays) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
